ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate

Catalog No.
S6532967
CAS No.
2374230-65-4
M.F
C9H11BrF2O2
M. Wt
269.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-dif...

CAS Number

2374230-65-4

Product Name

ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate

IUPAC Name

ethyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetate

Molecular Formula

C9H11BrF2O2

Molecular Weight

269.08 g/mol

InChI

InChI=1S/C9H11BrF2O2/c1-2-14-6(13)9(11,12)7-3-8(10,4-7)5-7/h2-5H2,1H3

InChI Key

IMSHADVTEHBWRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C12CC(C1)(C2)Br)(F)F
  • Drug Design: The bicyclic core and difluoroacetate group could serve as a scaffold for designing new drugs. By modifying different functional groups, scientists might create molecules that target specific enzymes or receptors in the body.
  • Fluorine Chemistry in Drug Discovery: The presence of fluorine atoms can enhance the potency and metabolic stability of drugs []. The difluoroacetate group in ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate might offer similar advantages in drug design.

Other Potential Research Applications

Beyond medicinal research, ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate's properties might be useful in other scientific fields:

  • Material Science: The compound's structure could inspire the design of new materials with specific properties, such as fire retardancy or unique optical characteristics.
  • Organic Chemistry: The molecule could serve as a building block for synthesizing more complex organic molecules with interesting properties.

Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate is a complex organic compound characterized by its bicyclic structure and halogenated substituents. The compound features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif that contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the ethyl ester and difluoroacetate functionalities enhances its chemical properties, making it an interesting subject for study in various chemical contexts.

The reactivity of ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate can be attributed to the strained bicyclic framework and the electrophilic nature of the bromine atom. It can undergo several types of reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of double bonds.
  • C–H Functionalization: The compound can participate in C–H functionalization reactions, which are valuable for introducing new substituents onto the bicyclic framework without disrupting its integrity .

The synthesis of ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate typically involves several steps:

  • Formation of Bicyclo[1.1.1]pentane: This can be achieved through cyclization reactions starting from simpler precursors like dibromocyclopropane.
  • Bromination: The introduction of the bromine substituent at the desired position on the bicyclic structure can be accomplished using brominating agents under controlled conditions.
  • Esterification: The difluoroacetic acid moiety is introduced through esterification with ethyl alcohol, often facilitated by acid catalysts or coupling agents.

These methods leverage the unique reactivity of bicyclo[1.1.1]pentanes to create complex molecules efficiently .

Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate has potential applications in various fields:

  • Organic Synthesis: Its unique structure makes it a valuable intermediate for synthesizing more complex organic molecules.
  • Material Science: Bicyclic compounds are explored for use in polymers and materials due to their unique mechanical properties.
  • Pharmaceutical Development: Compounds with similar structures are often evaluated for their biological activity, making this compound a candidate for further drug development studies.

Interaction studies involving ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate focus on how it interacts with biological targets or other chemical species:

  • Receptor Binding Studies: Investigating how this compound binds to specific receptors could reveal its potential therapeutic uses.
  • Metabolic Stability: Understanding how this compound is metabolized in biological systems is crucial for assessing its viability as a drug candidate.
  • Synergistic Effects: Studies may also explore how this compound interacts with other drugs or compounds to enhance efficacy or reduce side effects .

Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate shares structural similarities with several other compounds that feature bicyclic frameworks or halogenated substituents:

Compound NameStructure TypeUnique Features
Ethyl 2-bromobicyclo[3.3.0]octaneBicyclicLarger ring size; different strain characteristics
3-Bromo-4-fluorocyclopenteneCyclicDifferent ring structure; unsaturation
5-Bromo-3-methylbicyclo[4.3.0]nonaneBicyclicAdditional methyl group; different reactivity

These compounds highlight the diversity within bicyclic chemistry and underscore the unique properties of ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate due to its specific combination of structural features and substituents.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

267.99105 g/mol

Monoisotopic Mass

267.99105 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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